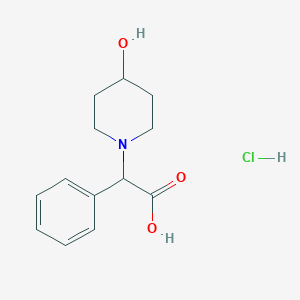![molecular formula C4H3F3N2O2 B1443292 [5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanol CAS No. 1260674-38-1](/img/structure/B1443292.png)
[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanol
Overview
Description
[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanol: is a chemical compound with the molecular formula C4H3F3N2O2. It is characterized by the presence of a trifluoromethyl group attached to an oxadiazole ring, which is further connected to a methanol group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing a trifluoromethyl group and a nitrile oxide intermediate. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 0°C and 50°C .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Substitution: The trifluoromethyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: In chemistry, [5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanol is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: This compound has potential applications in drug discovery and development. The trifluoromethyl group is known to improve the metabolic stability and bioavailability of pharmaceutical compounds. Additionally, the oxadiazole ring can interact with biological targets, making this compound a valuable scaffold for designing new drugs .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and materials. Its unique properties can enhance the performance of pesticides and herbicides, as well as improve the durability and functionality of materials .
Mechanism of Action
The mechanism of action of [5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the oxadiazole ring can interact with enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]methane: Similar structure but lacks the hydroxyl group.
[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethanol: Similar structure with an additional carbon in the alcohol group.
[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]amine: Similar structure with an amine group instead of a hydroxyl group
Uniqueness: The presence of both the trifluoromethyl group and the oxadiazole ring in [5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanol makes it unique compared to other similar compounds. The trifluoromethyl group enhances its lipophilicity and metabolic stability, while the oxadiazole ring provides a versatile scaffold for interactions with biological targets .
Properties
IUPAC Name |
[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F3N2O2/c5-4(6,7)3-8-2(1-10)9-11-3/h10H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPHXHFHXMQXDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NOC(=N1)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate hydrochloride](/img/structure/B1443214.png)



![2-[(2,2,2-Trifluoroethyl)amino]acetic acid hydrochloride](/img/structure/B1443221.png)



![2-Methyl-2-[3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B1443228.png)




